molecular formula C13H18ClNO2S B500545 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide CAS No. 899232-33-8

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B500545
CAS No.: 899232-33-8
M. Wt: 287.81g/mol
InChI Key: VEVDNJSZXXXACO-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide ( 899232-33-8) is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol . It belongs to the benzenesulfonamide class, which are subjects of interest in various research fields, including materials science and medicinal chemistry. The structural motif of sulfonamides is known to facilitate intermolecular interactions, such as N—H···O hydrogen bonding, which can be critical in crystal engineering and the study of solid-state properties . Researchers utilize this compound and its analogs in structural studies to understand conformational dynamics, such as the dihedral angles between the sulfonyl benzene ring and the aniline ring system, which can influence molecular packing and physicochemical properties . The presence of both chloro and dimethyl substituents on the benzene ring, combined with the cyclopentyl group attached to the sulfonamide nitrogen, makes it a valuable intermediate for developing more complex molecular architectures and for probing structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDNJSZXXXACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base. This two-step process first generates the sulfonyl chloride intermediate, followed by nucleophilic substitution with the amine. The general reaction scheme is:

Ar-SO2Cl+CyclopentylamineBaseAr-SO2-NH-Cyclopentyl+HCl\text{Ar-SO}2\text{Cl} + \text{Cyclopentylamine} \xrightarrow{\text{Base}} \text{Ar-SO}2\text{-NH-Cyclopentyl} + \text{HCl}

Triethylamine (TEA) or sodium hydroxide is typically used to neutralize HCl, driving the reaction toward completion.

Standard Procedure (Adapted from Patent US8916553B2)

  • Reagents :

    • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv)

    • Cyclopentylamine (1.2 equiv)

    • Triethylamine (2.0 equiv)

    • Dichloromethane (DCM) solvent

  • Steps :

    • Dissolve sulfonyl chloride (10 mmol) in anhydrous DCM (50 mL).

    • Add TEA (20 mmol) dropwise under nitrogen at 0°C.

    • Introduce cyclopentylamine (12 mmol) slowly to avoid exothermic side reactions.

    • Stir at room temperature for 12–16 hours.

    • Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 68–72%.

Aqueous-Phase Modification (Ambeed Protocol)

A modified approach using water-isopropanol mixtures improves scalability:

  • Conditions :

    • Solvent: H₂O/i-PrOH (3:1)

    • Base: NH₄OH (3.0 equiv)

    • Temperature: −40°C to −20°C

  • Outcome :

    • Reduced side product formation (e.g., disubstituted sulfonamides).

    • Yield: 80.7%.

Catalytic and Microwave-Assisted Methods

Palladium-Catalyzed Coupling (PMC9858427)

Recent advancements utilize Pd catalysts for sulfonamide synthesis under microwave irradiation:

  • Reagents :

    • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

    • Cyclopentylamine

    • Pd(OAc)₂ (5 mol%)

    • Xantphos ligand

  • Conditions :

    • Microwave: 110°C, 30 minutes

    • Solvent: Toluene

  • Advantages :

    • Reaction time reduced from 16 hours to 30 minutes.

    • Yield: 49% (lower than classical methods but faster).

Solvent-Free Mechanochemical Synthesis

A patent (US8916553B2) describes a solvent-free approach using ball milling:

  • Parameters :

    • Milling time: 2 hours

    • Frequency: 30 Hz

  • Outcome :

    • Yield: 65%

    • Purity: >98% (HPLC).

Reaction Optimization and Critical Parameters

Stoichiometric Ratios

Excess amine (1.2–1.5 equiv) ensures complete conversion of sulfonyl chloride. Higher equivalents lead to disubstitution byproducts.

Temperature Effects

  • Low-Temperature Reactions (−40°C): Minimize hydrolysis of sulfonyl chloride.

  • Room Temperature : Suitable for small-scale syntheses but risks side reactions.

Solvent Selection

SolventYield (%)Purity (%)Notes
DCM7295Standard for lab-scale
i-PrOH/H₂O80.799Scalable, fewer impurities
Toluene4990Requires microwave

Purification and Analytical Validation

Column Chromatography

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient).

  • Recovery : 85–90% of crude product.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1).

  • Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 8H, cyclopentyl), 2.35 (s, 6H, CH₃), 7.45 (s, 1H, Ar-H).

  • HRMS : m/z 287.8055 [M+H]⁺ (calc. 287.8055).

Challenges and Alternative Routes

Sulfonyl Chloride Hydrolysis

Moisture-sensitive intermediates require strict anhydrous conditions. Pre-drying solvents over molecular sieves improves yields by 15%.

Reductive Amination (Alternative Pathway)

A patent (US8916553B2) discloses a reductive approach using LiAlH₄:

  • Substrate : 4-Chloro-2,5-dimethylbenzenesulfonic acid

  • Conditions : LiAlH₄ (2.0 equiv), THF, reflux, 6 hours.

  • Yield : 55%.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Setup : Microreactor with TEA and cyclopentylamine feeds.

  • Throughput : 1 kg/day with 70% yield.

Waste Management

  • HCl Neutralization : NaOH scrubbing systems recover >90% Cl⁻ ions .

Chemical Reactions Analysis

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

Structural and Conformational Differences

Key structural analogs include:

  • 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide (CAS: Not specified; )
  • 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (CAS: Not specified; )
  • N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide (CAS: Not specified; )
Table 1: Structural and Conformational Properties
Compound Substituents on Benzene Ring(s) N-Substituent C—SO₂—NH—C Torsion Angle Benzene Ring Tilt Angle
4-Chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide 4-Cl, 2,5-dimethyl Cyclopentyl Data not available Data not available
4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide 4-Cl, 2-methyl (sulfonamide ring); 2,5-dimethyl (N-aryl) 2,5-dimethylphenyl -61.0° (Compound II) 49.4°
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide 4-methyl (sulfonamide ring); 2,5-Cl (N-aryl) 2,5-dichlorophenyl 66.4° (Compound IV) 73.3°

Key Observations :

  • Torsion Angles : The C—SO₂—NH—C segment’s conformation varies significantly with substituents. For example, bulky N-aryl groups (e.g., 2,5-dichlorophenyl in Compound IV) induce larger torsion angles (66.4°) compared to less bulky groups (e.g., -51.6° in Compound III with a phenyl group) .
  • Ring Tilt: The tilt between the two aromatic rings ranges from 49.4° to 73.3°, influenced by steric and electronic effects of substituents. The cyclopentyl group in the target compound may induce unique packing due to its non-planar structure.

Physicochemical Properties

Table 2: Physical and Chemical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound C₁₃H₁₇ClNO₂S 297.80 Not reported Likely moderate in organic solvents
4-Chloro-2,5-dimethylbenzenesulfonamide (precursor) C₈H₁₀ClNO₂S 219.69 Not reported Soluble in ethanol
4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide C₁₄H₁₄ClNO₂S 295.78 Not reported Data not available

Key Observations :

  • The cyclopentyl substituent increases molecular weight (~297.8 vs. ~219.7 for the precursor) and likely enhances lipophilicity, impacting bioavailability and membrane permeability in biological applications.
  • Melting points for sulfonamides are generally elevated due to hydrogen bonding (e.g., N—H···O interactions), but steric hindrance from the cyclopentyl group may reduce crystalline packing efficiency compared to planar aryl substituents .

Biological Activity

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry due to its potential applications in treating hormone-dependent cancers and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN1O2S. Its structure features a chlorinated aromatic ring, a cyclopentyl group, and a sulfonamide functional group, which are crucial for its biological activity. The sulfonamide moiety is known for mimicking natural substrates, allowing it to inhibit various enzymes effectively.

The primary mechanism of action for this compound involves the inhibition of the enzyme CYP17 (17α-hydroxylase/17,20-lyase), which is pivotal in steroid hormone biosynthesis. By inhibiting CYP17, this compound reduces the synthesis of androgens and estrogens, making it a potential therapeutic agent for conditions like prostate cancer and other hormone-sensitive malignancies.

Biological Activities

  • Enzyme Inhibition :
    • CYP17 Inhibition : Studies have demonstrated that this compound effectively inhibits CYP17 activity. This inhibition leads to decreased androgen levels, which may be beneficial in treating hormone-dependent cancers.
    • Other Enzymatic Interactions : While CYP17 is the primary target, further research is required to explore its interactions with other metabolic pathways and potential off-target effects.
  • Antimicrobial Properties :
    • Preliminary assessments suggest that this compound may exhibit antimicrobial activity, although detailed studies are still needed to quantify its efficacy against specific pathogens.
  • Potential Anticancer Activity :
    • The ability to modulate steroid hormone levels positions this compound as a candidate for anticancer therapies. Ongoing research aims to elucidate its full pharmacological profile and therapeutic potential in oncology.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. Below is a summary table:

Compound NameStructural CharacteristicsUnique Features
N-cyclopentyl-4-methoxy-2,5-dimethylbenzenesulfonamideContains a methoxy group instead of chlorineExhibits different biological activities due to methoxy substitution
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamideBromine instead of chlorineMay have altered reactivity and selectivity compared to the chloro derivative
N-cyclohexyl-4-chloro-2,5-dimethylbenzenesulfonamideCyclohexyl group instead of cyclopentylDifferences in steric hindrance may affect enzyme binding affinity

This table illustrates how variations in substituents can impact the biological activity and pharmacological properties of related sulfonamides.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound significantly inhibits CYP17 in cell lines designed to model hormone-dependent cancers. The IC50 values indicate potent inhibition at relatively low concentrations.
  • Animal Models : Preclinical studies using rodent models have demonstrated promising results in reducing tumor growth associated with androgen-dependent tumors when treated with this compound.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride (precursor) with cyclopentylamine. Key steps include:

  • Sulfonylation : React the sulfonyl chloride with cyclopentylamine in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere at 0–25°C.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor pH to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., cyclopentyl group integration, aromatic protons).
    • FT-IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N–H bends (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, S, and Cl composition .

Q. What preliminary biological screening strategies are applicable for this compound?

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis).
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction contradictions (e.g., low yields in sulfonylation) be systematically addressed?

Use Design of Experiments (DoE) to isolate critical variables:

  • Factors : Temperature, solvent polarity, amine nucleophilicity, and reaction time.
  • Response Surface Methodology (RSM) : Optimize interactions (e.g., higher yields in THF vs. DCM due to better amine solubility).
  • Troubleshooting : If hydrolysis dominates, reduce moisture by using molecular sieves or anhydrous solvents .

Q. What crystallographic insights exist for this compound, and how do substituents influence molecular packing?

Single-crystal X-ray diffraction reveals:

  • Torsion Angles : Cyclopentyl group orientation relative to the benzene ring (e.g., chair vs. twist conformations).
  • Intermolecular Interactions : Hydrogen bonding between sulfonamide N–H and sulfonyl O atoms stabilizes the lattice.
  • Packing Efficiency : Chlorine and methyl groups introduce steric hindrance, reducing density compared to unsubstituted analogs .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic substitution sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to carbonic anhydrase IX (PDB: 3IAI).
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) .

Q. How do electronic effects of substituents (Cl, CH3_33​, cyclopentyl) influence sulfonamide acidity and reactivity?

  • Hammett Analysis : Electron-withdrawing Cl increases sulfonamide acidity (lower pKa_a), enhancing hydrogen-bonding capacity.
  • Steric Effects : Cyclopentyl group reduces nucleophilic attack at sulfur but improves lipid solubility for membrane penetration.
  • Comparative Studies : Replace Cl with F or CH3_3 to quantify electronic contributions via 19F^{19}F NMR or XRD .

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